molecular formula C18H16ClF3N2O3S B2480932 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954634-01-6

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2480932
CAS RN: 954634-01-6
M. Wt: 432.84
InChI Key: JWQSMPHIKLOFAC-UHFFFAOYSA-N
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Description

This compound is part of the benzenesulfonamide family, compounds of which have been widely studied for their diverse biological activities and chemical properties. The presence of the 4-chlorophenyl, trifluoromethyl, and pyrrolidinone groups suggests a potential for bioactivity and complex chemical behavior.

Synthesis Analysis

Synthesis of related benzenesulfonamide derivatives often involves multi-step reactions, starting with the preparation of the core benzenesulfonamide structure followed by various functionalization reactions to introduce specific groups such as chlorophenyl, trifluoromethyl, and pyrrolidinone. Techniques may include condensation reactions, sulfonamide formation, and subsequent modifications to introduce the desired functional groups (Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with intramolecular interactions such as π-π stacking and hydrogen bonding playing a significant role in determining the overall structure and reactivity. X-ray crystallography is a common technique used to elucidate these structures, revealing details such as bond lengths, angles, and conformational preferences (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and hydrolysis, depending on the functional groups present. The reactivity can be significantly influenced by the electronic effects of substituents such as the chlorophenyl and trifluoromethyl groups (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystallinity, can vary widely and are influenced by the molecular structure. These properties are critical for understanding the compound's behavior in biological systems and its chemical stability (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, electrophilic/nucleophilic reactivity, and stability under various conditions, are determined by the nature and position of substituents on the benzenesulfonamide core. These properties are essential for predicting the compound's interactions with biological targets and its susceptibility to metabolic transformations (Siddiqui et al., 2008).

Scientific Research Applications

Molecular Structure and Crystal Analysis

Research on benzenesulfonamide derivatives often focuses on understanding their molecular conformation and crystal structure. For instance, studies have explored the conformation and dihedral angles between benzene rings in various benzenesulfonamide compounds, revealing the significance of N-H...O hydrogen bonds in molecular chaining and crystal packing (B. Gowda et al., 2008). Additionally, the intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl, play a crucial role in the isomorphous crystal structures of these compounds, underscoring the impact of chlorine atom positioning on crystal packing variations (J. Bats et al., 2001).

Synthesis and Characterization

The synthesis and characterization of benzenesulfonamide derivatives are pivotal for developing new pharmaceuticals and chemicals. Techniques like microwave irradiation have been employed to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potential as carbonic anhydrase inhibitors with significant inhibitory effects on specific isoforms (H. Gul et al., 2016). These findings highlight the versatility of benzenesulfonamides in medicinal chemistry, especially in targeting enzymes related to diseases.

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry and pharmacology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-13-5-7-14(8-6-13)24-11-12(9-17(24)25)10-23-28(26,27)16-4-2-1-3-15(16)18(20,21)22/h1-8,12,23H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSMPHIKLOFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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